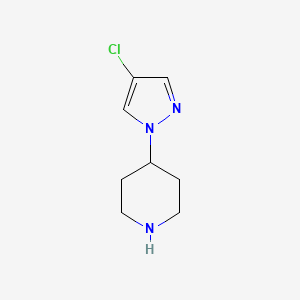
4-(4-chloro-1H-pyrazol-1-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chloro-1H-pyrazol-1-yl)piperidine is an organic compound that belongs to the class of heterocyclic compounds It features a piperidine ring substituted with a 4-chloro-1H-pyrazol-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-1H-pyrazol-1-yl)piperidine typically involves the reaction of 4-chloro-1H-pyrazole with piperidine under specific conditions. One common method includes:
Starting Materials: 4-chloro-1H-pyrazole and piperidine.
Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The 4-chloro-1H-pyrazole is added to a solution of piperidine and potassium carbonate in DMF. The mixture is heated to around 100°C for several hours, followed by cooling and purification to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-chloro-1H-pyrazol-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxide.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of various substituted pyrazole derivatives.
Applications De Recherche Scientifique
4-(4-chloro-1H-pyrazol-1-yl)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is explored for its potential use in the development of advanced materials with specific properties.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of pyrazole-containing compounds with biological targets.
Mécanisme D'action
The mechanism of action of 4-(4-chloro-1H-pyrazol-1-yl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **4-(4-chlorophenyl)-1H-pyrazol-1-yl]piperidine
- 1-Boc-pyrazole-4-boronic acid pinacol ester
- 1-(4-BOC-piperidyl)-4-iodopyrazole
Uniqueness
4-(4-chloro-1H-pyrazol-1-yl)piperidine is unique due to the presence of both a piperidine ring and a chlorinated pyrazole ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and material science.
Propriétés
Formule moléculaire |
C8H12ClN3 |
|---|---|
Poids moléculaire |
185.65 g/mol |
Nom IUPAC |
4-(4-chloropyrazol-1-yl)piperidine |
InChI |
InChI=1S/C8H12ClN3/c9-7-5-11-12(6-7)8-1-3-10-4-2-8/h5-6,8,10H,1-4H2 |
Clé InChI |
QIVLZAHUIMYJEM-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1N2C=C(C=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-5-[3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl]phenylboronic acid](/img/structure/B12508247.png)
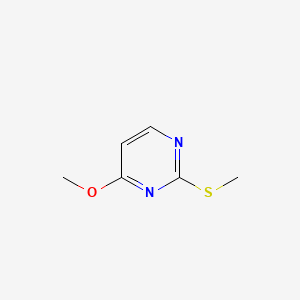
![3,5-dimethyl-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12508256.png)
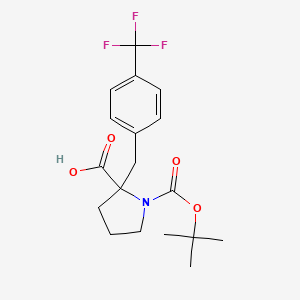
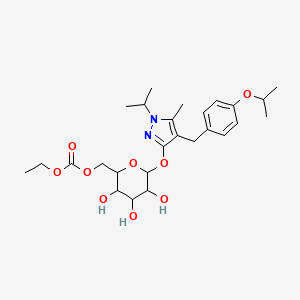
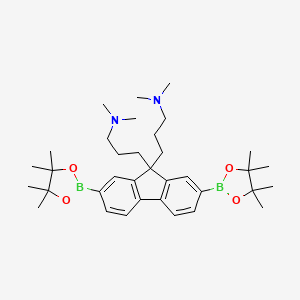
![2-(4-Bromophenyl)bicyclo[2.2.1]heptane](/img/structure/B12508285.png)

![[7-phenyl-4-(thiomorpholin-4-yl)-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetic acid](/img/structure/B12508293.png)
![2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B12508299.png)
![5-(Dimethylamino)thieno[3,2-b]thiophene-2-carbaldehyde](/img/structure/B12508302.png)
![1,7-Bis[4-hydroxy-3-(trifluoromethoxy)phenyl]hepta-1,6-diene-3,5-dione](/img/structure/B12508305.png)


